(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Description
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Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMYNMGSYJRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
crystal structure of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
An in-depth analysis of the crystallographic structure of imidazo[1,2-a]pyridine derivatives is essential for understanding their chemical behavior and optimizing their use in drug development. Although the specific crystal structure for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is not publicly available, this guide will provide a comprehensive technical overview of the methodologies used to determine and analyze such structures. We will use a closely related, structurally characterized compound, 2-(4-chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine, as a case study to illustrate the entire workflow, from synthesis to structural elucidation and interpretation. This will provide researchers, scientists, and drug development professionals with the necessary framework to approach the crystallographic analysis of this important class of heterocyclic compounds.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Its unique bicyclic, electron-rich structure allows for versatile functionalization, leading to compounds with diverse pharmacological profiles, including hypnotic (e.g., Zolpidem), anti-cancer, anti-inflammatory, and anti-viral properties.
The three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for providing definitive insights into the solid-state conformation and packing of these molecules, which in turn guides lead optimization and formulation development in the pharmaceutical industry.
Synthesis and Crystallization
The synthesis of imidazo[1,2-a]pyridine derivatives is typically achieved through well-established condensation reactions. A common and efficient method is the reaction of an appropriately substituted 2-aminopyridine with an α-haloketone, known as the Tschitschibabin reaction.
Representative Synthesis Protocol
The following protocol describes the synthesis of our case study compound, 2-(4-chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-methyl-2-aminopyridine (1.0 mmol) in anhydrous ethanol (15 mL), add 2-bromo-1-(4-chlorophenyl)propan-1-one (1.1 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure compound.
Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.
For our case study compound, single crystals were successfully grown by the slow evaporation of an ethanol solution at room temperature.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow
The following diagram illustrates the typical workflow for SC-XRD analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Data Collection: The intensity and position of thousands of reflections are measured.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods like Patterson or direct methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.
Crystallographic Data Summary
The final refined structure is typically reported in a standard format, such as a Crystallographic Information File (CIF). Key parameters for our case study compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃ClN₂ |
| Formula Weight | 256.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 9.876(4) |
| c (Å) | 10.987(5) |
| β (°) | 101.23(1) |
| Volume (ų) | 1315.1(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.295 |
| R-factor (R1) | 0.045 |
| Goodness-of-Fit (GOF) | 1.05 |
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.
Intramolecular Geometry
Analysis of bond lengths, bond angles, and torsion angles confirms the expected molecular geometry. The imidazo[1,2-a]pyridine ring system is essentially planar. The phenyl ring is twisted with respect to this plane, which is a common feature in such structures due to steric hindrance between the rings. This dihedral angle is a critical conformational parameter that can influence receptor binding.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules arrange themselves in a highly ordered three-dimensional lattice. This packing is governed by a network of non-covalent interactions.
-
Hydrogen Bonding: While our case study compound lacks strong hydrogen bond donors, in the originally requested compound, (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol, the hydroxyl (-OH) group would be a key player in forming hydrogen bonds, significantly influencing the crystal packing and potentially the compound's solubility.
-
π-π Stacking: The aromatic rings of the imidazo[1,2-a]pyridine and chlorophenyl groups can interact through π-π stacking. In the case study crystal, molecules form offset stacking arrangements, contributing to the stability of the lattice.
-
C-H···π Interactions: Weak hydrogen bonds involving C-H donors and the π-systems of the aromatic rings are also observed, further stabilizing the crystal structure.
The following diagram illustrates the key intermolecular interactions that dictate crystal packing.
Caption: Key Intermolecular Interactions in Imidazo[1,2-a]pyridine Crystals.
Implications for Drug Development
A detailed understanding of the crystal structure provides critical insights for drug development professionals:
-
Structure-Activity Relationship (SAR): The precise conformation of the molecule observed in the crystal can be used as a starting point for computational modeling and docking studies to understand how it binds to its biological target. The observed dihedral angle between the rings, for instance, can inform the design of more rigid analogs with potentially higher affinity.
-
Polymorphism: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs), each with different physical properties. Crystallographic analysis is the gold standard for identifying and characterizing these polymorphs, which is a regulatory requirement.
-
Formulation: Knowledge of the intermolecular interactions helps in understanding the material properties of the API, guiding the selection of excipients and the design of a stable and effective drug formulation.
Conclusion
While the is not publicly documented, the principles and methodologies for its determination and analysis are well-established. By examining a closely related analog, this guide has detailed the comprehensive process from chemical synthesis and crystal growth to sophisticated structural analysis using single-crystal X-ray diffraction. The resulting data on molecular conformation and intermolecular packing are invaluable for advancing medicinal chemistry programs and ensuring the development of safe and effective pharmaceuticals. The application of these techniques is fundamental to modern drug discovery and development.
References
- Due to the dynamic nature of web content, direct links to full-text articles may change.
-
Gudipati, R. et al. (2012). Synthesis, crystal structure and biological evaluation of novel 2,3,7-trimethyl-substituted-imidazo[1,2-a]pyridines as anticancer agents. European Journal of Medicinal Chemistry, 58, 264-275. [Link]
-
Starcevic, S. et al. (2013). Synthesis, structural study and biological activity of 2-substituted-8-chloro-imidazo[1,2-a]pyridines. Journal of Molecular Structure, 1040, 219-226. [Link]
-
Clegg, W., & Harrington, R. W. (2011). 2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Bruker AXS. (2021). APEX4: Software for Crystallographic Data Collection and Processing. Bruker AXS Inc., Madison, WI, USA. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
Physicochemical Profiling and Analytical Characterization of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern drug discovery, the strategic incorporation of sp³-rich, polar bicyclic scaffolds is a proven tactic to improve the physicochemical properties of drug candidates. (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol (CAS: 1256546-79-8) is a highly versatile building block that combines a basic imidazole core with a saturated piperidine-like ring and a terminal hydroxymethyl group.
This guide provides a comprehensive, field-tested framework for the physicochemical profiling, analytical characterization, and experimental handling of this compound. By understanding the causality behind its molecular behavior—specifically its hydrophilicity and basicity—researchers can optimize downstream synthetic and analytical workflows.
Structural and Physicochemical Profiling
The structural topology of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol dictates its behavior in both biological systems and chromatographic environments. The presence of the unshared sp² nitrogen on the imidazole ring imparts mild basicity, while the primary alcohol serves as both a strong hydrogen bond donor and acceptor.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical metrics, integrating predicted and validated mass spectrometric data 1.
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₈H₁₂N₂O | Defines the elemental composition and isotopic distribution. |
| Molecular Weight | 152.19 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |
| Monoisotopic Mass | 152.09496 Da | Critical for high-resolution mass spectrometry (HRMS) calibration. |
| XlogP (Predicted) | -0.1 | Highly hydrophilic; excellent for reducing overall lipophilicity of hydrophobic drug scaffolds. |
| H-Bond Donors / Acceptors | 1 / 2 | Enhances aqueous solubility and target-protein binding affinity. |
| Predicted CCS [M+H]⁺ | 131.6 Ų | Baseline metric for Ion Mobility Spectrometry (IMS) separation 1. |
Note: As this compound scales from R&D to manufacturing, it falls under regulatory frameworks such as the REACH regulation, which requires comprehensive dossiers detailing these exact physicochemical properties to the European Chemicals Agency (ECHA) 2.
Analytical Characterization Workflows
Due to its predicted XlogP of -0.1, standard reversed-phase (C18) chromatography will often result in poor retention, with the compound eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for this scaffold.
LC-MS/MS and Ion Mobility Protocol
Objective: Establish a self-validating quantification method free from matrix suppression and carryover.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).
-
Buffer B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic pH ensures complete protonation of the imidazole nitrogen, preventing peak tailing and maximizing the electrospray ionization (ESI) yield for the [M+H]⁺ adduct (m/z 153.10224) 1.
-
-
Chromatographic Separation:
-
Utilize a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).
-
Run a gradient from 90% B to 40% B over 5 minutes.
-
-
Mass Spectrometry (ESI+):
-
Target the monoisotopic mass. For advanced structural validation, utilize Ion Mobility Spectrometry (IMS). The predicted Collision Cross Section (CCS) for the [M+H]⁺ adduct is 131.6 Ų, while the [M+Na]⁺ adduct presents at 139.3 Ų 1.
-
-
System Validation:
-
Inject a blank solvent immediately after the highest calibration standard. Basic nitrogenous compounds are notorious for adhering to stainless steel capillaries; a blank injection validates the absence of carryover.
-
Physicochemical Evaluation Protocols
To reliably utilize this compound as a building block for novel therapeutic agents 3, its thermodynamic solubility and lipophilicity must be empirically determined.
Self-Validating LogD (pH 7.4) Shake-Flask Method
-
Phase Saturation: Pre-saturate n-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours. Causality: Prevents volume shifts during the actual experiment, ensuring accurate concentration ratios.
-
Equilibration: Add 1.0 mg of the compound to a glass vial containing 1 mL of the saturated PBS and 1 mL of saturated n-octanol. Shake at 300 rpm at 25°C for 24 hours.
-
Phase Separation (Critical Step): Centrifuge the mixture at 3,000 x g for 15 minutes. Causality: Shaking induces micro-emulsions (water droplets in octanol). Without centrifugation, LC-MS will detect the compound trapped in these water droplets, artificially inflating the octanol concentration and yielding a false LogD value.
-
Quantification: Extract aliquots from both layers carefully. Dilute the octanol phase in methanol and the aqueous phase in mobile phase. Quantify via the HILIC LC-MS method described in Section 3.
Experimental Workflow Visualization
Figure 1: Self-validating workflow for thermodynamic solubility and LogD profiling.
Synthetic Utility and Handling
As a building block, the primary utility of (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol lies in the derivatization of its hydroxymethyl group 4.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents (e.g., Dess-Martin periodinane or Swern oxidation) to prevent over-oxidation or N-oxidation of the imidazole ring. The resulting aldehyde is an excellent precursor for reductive amination.
-
Activation: Conversion to a mesylate or tosylate allows for subsequent nucleophilic displacement (e.g., etherification or amination). When performing these reactions, the basicity of the imidazole ring must be accounted for; the use of a non-nucleophilic base (like DIPEA) in excess is required to neutralize the acid generated during sulfonylation.
References
-
PubChemLite : 1256546-79-8 (C8H12N2O) - PubChemLite. Université du Luxembourg. Available at:[Link]
-
PubChem - NIH : {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanol. National Institutes of Health. Available at: [Link]
-
ECHA CHEM : REACH registrations - ECHA CHEM. European Chemicals Agency. Available at: [Link]
Sources
The Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyridine Methanol Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. The introduction of a methanol group to this versatile core further enhances its potential, leading to a new class of derivatives with significant therapeutic promise. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for imidazo[1,2-a]pyridine methanol derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system composed of an imidazole ring fused to a pyridine ring. This unique arrangement confers favorable physicochemical properties, including good metabolic stability and oral bioavailability.[1] The scaffold's synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target a wide array of biological macromolecules.[2][3]
Anticancer Mechanisms of Action
Imidazo[1,2-a]pyridine methanol derivatives have demonstrated significant potential as anticancer agents through a variety of mechanisms that target key cellular processes involved in tumor growth and survival.[4][5]
Inhibition of Protein Kinases: Targeting Dysregulated Signaling
A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4]
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[6][7] Aberrant activation of this pathway is a common feature of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[6][8] By binding to the ATP-binding site of PI3K, these compounds block the downstream signaling cascade, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[9] Some derivatives have even been developed as dual PI3K/mTOR inhibitors, offering a more comprehensive blockade of this critical pathway.[7]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and angiogenesis.[10][11] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of various cancers.[11] Novel imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors, effectively blocking c-Met phosphorylation and its downstream signaling pathways.[10][11]
Covalent Inhibition of KRAS G12C
Mutations in the KRAS oncogene are among the most common drivers of cancer. The KRAS G12C mutation, in particular, has been a challenging target for drug development. Recently, a scaffold hopping strategy has led to the development of imidazo[1,2-a]pyridine derivatives that act as covalent inhibitors of KRAS G12C.[12] These compounds form a covalent bond with the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling.[12]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics.[2][4] This interference with the cell's structural machinery results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[4]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis.[13] This can be a direct consequence of the inhibition of survival pathways like PI3K/Akt or a result of other cellular stresses induced by the compounds. Furthermore, these derivatives can cause cell cycle arrest at various checkpoints, preventing cancer cells from progressing through the division cycle.[13]
Antitubercular Mechanism of Action
Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[14][15] Imidazo[1,2-a]pyridine derivatives have shown significant promise as antitubercular agents.[16][17]
Targeting QcrB and the Electron Transport Chain
The primary target of many antitubercular imidazo[1,2-a]pyridines is QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex) in the electron transport chain of Mycobacterium tuberculosis.[17][18] Inhibition of QcrB disrupts the pathogen's ability to generate ATP, leading to bacterial cell death.[18] This mechanism of action is distinct from that of many existing anti-TB drugs, making these compounds promising candidates for treating drug-resistant infections.[14][16]
Experimental Workflow: Antitubercular Activity Screening
Caption: General workflow for antitubercular drug discovery.
Anti-inflammatory Mechanism of Action
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory properties through multiple mechanisms.[19]
Selective Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by producing prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors.[20][21]
Modulation of the STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are critical regulators of inflammation and are often constitutively active in inflammatory diseases and cancer. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[22][23] This compound was found to suppress the activity of both STAT3 and NF-κB, leading to a reduction in the expression of pro-inflammatory mediators.[22][23]
Other Notable Mechanisms of Action
The versatility of the imidazo[1,2-a]pyridine scaffold extends to a range of other therapeutic areas.
-
Antiviral Activity: Derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), showcasing their potential as antiviral agents.[24]
-
Antimalarial Activity: Some imidazo[1,2-a]pyridine derivatives have displayed modest antimalarial activity against Plasmodium falciparum.[25]
-
Neurodegenerative Diseases: Certain derivatives have been developed as ligands for detecting beta-amyloid plaques, which are a hallmark of Alzheimer's disease.[26]
-
Metabolic Disorders: Imidazo[1,2-a]pyridine derivatives have been identified as AMP-activated protein kinase (AMPK) activators, a promising target for the treatment of diabetic nephropathy.[27] They have also been investigated as melanin-concentrating hormone receptor 1 (MCH1R) antagonists for potential use in treating obesity.[28]
-
Fibrosis: Through inhibition of autotaxin, some derivatives show potential in treating fibrotic diseases.[29]
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyridine methanol derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for their respective targets.[30][31] For instance, in the context of anticancer activity, specific substitutions at the C2, C3, and C7 positions have been shown to significantly influence inhibitory activity against kinases and tubulin.[5] Similarly, for antitubercular agents, modifications to the carboxamide side chain have been key to enhancing potency against M. tuberculosis.[17]
Experimental Protocols
In Vitro PI3Kα Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3Kα.
Methodology:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Add the PI3Kα enzyme and the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding a mixture of ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and detect the amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), formed using a suitable detection method (e.g., fluorescence polarization or luminescence).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6][8]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.
Methodology:
-
Seed cancer cells in a culture plate and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
On the day of analysis, wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][13]
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by a test compound in cancer cells.
Methodology:
-
Treat cancer cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[4][13]
Quantitative Data Summary
| Compound Class | Target/Mechanism | Representative IC50/Activity | Cancer Cell Line(s) | Reference |
| Imidazo[1,2-a]pyridine-quinazoline | PI3Kα Inhibition | 1.94 nM | HCC827 | [6] |
| Imidazo[1,2-a]pyridine-3-carboxamide | Antitubercular (QcrB) | 0.07–2.2 µM (MDR strains) | M. tuberculosis H37Rv | [17] |
| Imidazo[1,2-a]pyridine | Covalent KRAS G12C Inhibition | Potent anticancer agent | NCI-H358 | [12] |
| Imidazo[1,2-a]pyridine | c-Met Inhibition | 3.9 nM | - | [10] |
| Imidazo[1,2-a]pyridine | COX-2 Inhibition | 0.07-0.18 µM | - | [20] |
| Imidazo[1,2-a]pyridine | PI3K/mTOR Dual Inhibition | Potent activity | HCT116 | [7] |
Conclusion
Imidazo[1,2-a]pyridine methanol derivatives represent a highly promising class of compounds with a diverse range of mechanisms of action. Their ability to target multiple key pathways in cancer, infectious diseases, and inflammatory conditions underscores their significant therapeutic potential. The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery and development.
References
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [14][16]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [17]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [12]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [6]
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Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. Benchchem. [4]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [13]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. [5]
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Benchmarking Novel Anti-Tubercular Agents: A Comparative Analysis of an Imidazo[1,2-a]pyridine Derivative Against Standard Drugs. Benchchem. [15]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [8]
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science. [20]
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [18]
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Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect. [25]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC. [22]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. BioImpacts. [23]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [30]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. [26]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [2]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [3]
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Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. [10]
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Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [7]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [24]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [31]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Taylor & Francis Online.
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [9]
-
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [29]
-
Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Universitat de València. [19]
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Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Academia.edu. [28]
-
Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. PMC. [11]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [1]
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Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. [21]
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Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. PubMed. [27]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.
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The (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
Executive Summary: The "Escape from Flatland"
In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic systems to sp3 -rich, conformationally restricted three-dimensional scaffolds is a proven strategy to improve target selectivity, solubility, and overall pharmacokinetic profiles. The (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol scaffold (CAS: 1256546-79-8) epitomizes this paradigm.
By partially saturating the parent imidazo[1,2-a]pyridine ring, chemists generate a bicyclic system that retains the critical hydrogen-bonding capabilities of the imidazole nitrogens while introducing a saturated, piperidine-like ring. The hydroxymethyl group at the C6 position serves as a highly versatile synthetic vector, allowing for divergent derivatization to probe deep hydrophobic pockets or mimic natural substrates like carbohydrates. This whitepaper dissects the synthetic methodologies, functionalization strategies, and pharmacological applications of this privileged scaffold.
Chemical Synthesis & Derivatization Protocols
The construction of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is typically achieved through either de novo multicomponent assembly[1] or the direct catalytic hydrogenation of the aromatic precursor[2]. For the specific C6-hydroxymethyl derivative, targeted reduction of imidazo[1,2-a]pyridin-6-ylmethanol is the most scalable and atom-economical approach.
Step-by-Step Protocol: Catalytic Hydrogenation to the Tetrahydro Core
The reduction of the pyridine ring while sparing the imidazole ring requires precise control over the electronic environment. The use of an acidic medium is strictly required to protonate the highly basic imidazole nitrogens, which prevents catalyst poisoning and activates the pyridine ring toward reduction[2].
Reagents & Materials:
-
Imidazo[1,2-a]pyridin-6-ylmethanol (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight)
-
Glacial Acetic Acid (Solvent)
-
Hydrogen gas ( H2 )
Workflow:
-
Substrate Activation: Dissolve imidazo[1,2-a]pyridin-6-ylmethanol in glacial acetic acid (0.1 M concentration). Causality: Acetic acid serves a dual purpose; it acts as a solvent and protonates the sp2 nitrogen, increasing the electrophilicity of the pyridine ring and preventing the basic lone pair from coordinating with and deactivating the palladium catalyst.
-
Catalyst Introduction: Add 10% Pd/C carefully under an inert argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Purge the reaction vessel with H2 gas and pressurize to 40–50 psi. Stir vigorously at room temperature to 40°C for 12–24 hours.
-
Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. Neutralize the resulting acetate salt with saturated aqueous NaHCO3 and extract with ethyl acetate.
-
Self-Validation (Analytical): Confirm the reduction via 1H NMR. The successful protocol will show the complete disappearance of the downfield aromatic pyridine protons (typically 7.0–8.5 ppm) and the emergence of upfield aliphatic multiplets (1.5–4.0 ppm) corresponding to the newly formed sp3 CH2 and CH groups of the tetrahydro ring.
Derivatization of the C6-Hydroxymethyl Vector
The primary alcohol at C6 is a prime candidate for late-stage functionalization. It can be directly alkylated to form ethers, or oxidized to an aldehyde (e.g., via Dess-Martin periodinane) to undergo reductive amination, thereby generating a library of C6-aminomethyl analogs.
Synthetic workflow for the generation and derivatization of the C6-hydroxymethyl scaffold.
Pharmacological Landscape & Target Engagement
The (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol scaffold is not merely a structural novelty; it is a highly active pharmacophore across multiple distinct biological targets.
TLR7 Antagonism in Autoimmune Diseases
Toll-like receptor 7 (TLR7) is a critical driver of autoimmune conditions such as psoriasis. Analogs of tetrahydroimidazo[1,2-a]pyridine have been rationally designed as potent TLR7 antagonists[3].
-
Mechanistic Causality: The sp2 -hybridized nitrogen of the imidazole ring is non-negotiable for activity; it forms a critical hydrogen bond with the amino group of the Q354 backbone within the TLR7 binding pocket[3]. Replacing this nitrogen with a carbon atom results in a complete loss of antagonistic activity. Furthermore, the C6 position acts as an optimal vector to extend lipophilic substituents into the S3 hydrophobic pocket, stabilizing the inactive conformation of the receptor and halting the MyD88/NF-κB inflammatory cascade[3].
Inhibition of the TLR7-MyD88-NF-κB axis by tetrahydroimidazo[1,2-a]pyridine analogs.
O-GlcNAcase (OGA) Inhibition: The GlcNAcstatins
In the realm of neurodegeneration (e.g., Alzheimer's disease), inhibiting O-GlcNAcase prevents the removal of protective sugar moieties from Tau proteins. The tetrahydroimidazo[1,2-a]pyridine scaffold is the foundational core of GlcNAcstatins , a family of ultra-potent OGA inhibitors[4].
-
Mechanistic Causality: The fused bicyclic system perfectly mimics the flattened, oxocarbenium ion-like transition state of the natural carbohydrate substrate during enzymatic cleavage. The C6-hydroxymethyl group is spatially analogous to the C6-OH of N-acetylglucosamine (GlcNAc), engaging in essential hydrogen bonding with the enzyme's active site residues[4].
5-HT3 Receptor Antagonism & Antifungal Activity
Beyond immunology and neurology, the scaffold is utilized in gastroenterology and infectious diseases:
-
5-HT3 Receptors: Conformationally restricted analogs serve as potent 5-HT3 receptor antagonists for the treatment of Irritable Bowel Syndrome (IBS) and chemotherapy-induced nausea. The saturated piperidine ring positions the basic amine optimally for receptor binding[5].
-
CYP51 (Antifungal): The scaffold exhibits strong inhibitory activity against Candida albicans lanosterol 14-alpha-demethylase (CYP51). The imidazole nitrogen directly coordinates with the heme iron of the enzyme, while the bulky C6-substituents occupy the hydrophobic access channel, preventing natural substrate entry[6].
Quantitative Data Presentation
The table below summarizes the structure-activity relationships (SAR) and biological potencies of various (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol analogs across different therapeutic targets.
| Therapeutic Target | Primary Indication | Key Scaffold Modification (C6/Core) | Mechanism of Action | Representative Potency |
| TLR7 | Psoriasis / Autoimmune | C6-ether/amide linked to trifluoromethyl-pyridine | H-bond with Q354; Occupation of S3 hydrophobic pocket | IC50<100 nM |
| O-GlcNAcase (OGA) | Alzheimer's Disease | C6-OH retained (Sugar Mimicry) | Oxocarbenium transition state mimicry | Ki<10 pM |
| 5-HT3 Receptor | IBS / Nausea | C6-carboxamide derivatives | Conformationally restricted basic amine interaction | High Binding Affinity |
| CYP51 | Fungal Infections | C6-aryl/alkyl extensions | Heme iron coordination via imidazole sp2 Nitrogen | MIC<0.05 mg/mL |
Conclusion
The (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol scaffold is a masterclass in rational drug design. By bridging the gap between flat aromatic systems and complex sp3 -rich macrocycles, it offers a highly tunable, conformationally stable core. Whether acting as a transition-state sugar mimic in OGA inhibition or a precision H-bond donor in TLR7 antagonism, the functionalization of the C6-hydroxymethyl vector continues to yield highly potent, selective, and pharmacologically viable clinical candidates.
References
-
Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications.[Link]
-
An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold. NIH.[Link]
-
Novel 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. I. Synthesis and Structure-Activity Relationships of Conformationally Restricted Fused Imidazole Derivatives. J-Stage.[Link]
-
Structure-based lead optimization to improve the antifungal potency of the tetrahydroimidazo pyridine inhibitors targeted to Candida albicans dihydrofolate reductase and lanosterol 14-alpha-demethylase. ResearchGate.[Link]
-
Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. ACS Publications.[Link]
-
An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Publishing.[Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
using (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol as a building block in drug discovery
Application Note: (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol as a High-Fsp³ Building Block in Modern Drug Discovery
Executive Summary
The strategic transition from planar aromatic scaffolds to partially saturated bicyclic systems is a cornerstone of modern medicinal chemistry, driven by the imperative to improve pharmacokinetic profiles and reduce clinical attrition. This application note explores the utility of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol (CAS: 1256546-79-8) 1, a highly versatile, sp³-enriched building block. Below, we detail its structural advantages, validated synthetic derivatization protocols, and its emerging role in the development of heparanase-1 inhibitors, antiprotozoal agents, and TLR7 antagonists.
Structural Rationale: Escaping Flatland
Historically, the imidazo[1,2-a]pyridine core has been a privileged scaffold in drug discovery (e.g., Zolpidem, Minodronic acid). However, its fully aromatic nature contributes to high lipophilicity (logP), poor aqueous solubility, and an increased risk of off-target interactions such as hERG channel blockade or non-specific DNA intercalation.
By saturating the pyridine ring to form the tetrahydro derivative, medicinal chemists achieve a significant increase in the fraction of sp³ hybridized carbons (Fsp³). The inclusion of the 6-hydroxymethyl handle further enhances this metric, providing a compound with an Fsp³ of 0.625—well above the >0.3 threshold statistically associated with successful clinical candidates. The puckered conformation of the saturated ring projects the 6-hydroxymethyl group into a unique 3D vector, allowing for optimal engagement with deep enzymatic binding pockets.
Table 1: Physicochemical Comparison of Scaffolds
| Property | Imidazo[1,2-a]pyridin-6-ylmethanol (Aromatic) | (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol (Saturated) |
| Fraction sp³ (Fsp³) | 0.125 (1/8 carbons) | 0.625 (5/8 carbons) |
| 3D Conformation | Planar (Flat) | Puckered (Half-chair/Boat) |
| Aqueous Solubility | Lower (High crystal packing energy) | Higher (Disrupted crystal lattice) |
| DNA Intercalation Risk | High (Strong π-π stacking) | Low (Non-planar geometry) |
Biological Applications and Target Validation
The versatility of the tetrahydroimidazo[1,2-a]pyridine core has been validated across multiple therapeutic areas:
-
Heparanase-1 (HPSE1) Inhibition (Oncology): HPSE1 is an endoglycosidase that cleaves heparan sulfate, promoting extracellular matrix remodeling, tumor metastasis, and angiogenesis. Recent structure-based lead optimization has identified tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivatives as potent, selective HPSE1 inhibitors 2. The 6-hydroxymethyl variant offers an orthogonal vector for exploring the S2 pocket of the HPSE1 active site.
-
Antiprotozoal Activity (Infectious Disease): Dicationic imidazo[1,2-a]pyridines are known DNA minor groove binders. However, fully planar systems often suffer from high toxicity due to non-specific DNA intercalation. Saturated analogues exhibit a puckered conformation that deviates from planarity, reducing non-specific stacking while maintaining high affinity for the minor groove, yielding a superior safety profile 3.
-
TLR7 Antagonism (Immunology): In the treatment of autoimmune diseases like psoriasis, the imidazo[1,2-a]pyridine core has been rationally designed to antagonize Toll-like Receptor 7 (TLR7) 4. The saturated tetrahydro-derivatives allow for fine-tuning of the lipophilic tail trajectory, optimizing hydrophobic interactions within the receptor.
Fig 1: Mechanism of action for tetrahydroimidazo[1,2-a]pyridine-based HPSE1 inhibitors.
Synthetic Versatility & Derivatization Strategies
The primary alcohol at the 6-position is sterically unhindered and serves as a highly versatile synthetic handle. It can be oxidized to a carboxylic acid for amide couplings, converted to a leaving group for nucleophilic displacement, or subjected to Mitsunobu conditions for etherification.
Fig 2: Divergent synthetic workflow from the core building block to diverse pharmacophores.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in checkpoints to ensure experimental integrity.
Protocol A: Mild Oxidation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
Causality: Traditional Jones oxidation (CrO₃/H₂SO₄) often leads to over-oxidation (N-oxide formation) of the electron-rich imidazole core. The TEMPO/BAIB system provides a mild, transition-metal-free alternative that selectively oxidizes primary alcohols to carboxylic acids without disrupting the basic nitrogen atoms.
Step-by-Step Procedure:
-
Dissolution: Dissolve (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol (1.0 eq, 1.0 mmol) in a 1:1 mixture of Acetonitrile/Water (10 mL).
-
Catalyst Addition: Add TEMPO (0.1 eq, 0.1 mmol) to the stirring solution at room temperature. The solution will turn slightly orange/pink.
-
Oxidant Addition: Add Bis(acetoxy)iodobenzene (BAIB) (2.2 eq, 2.2 mmol) portion-wise over 10 minutes to avoid rapid exotherms.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor progression via LC-MS.
-
Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL). Adjust the pH to ~6.5 (the approximate isoelectric point of the zwitterionic product) using 1M HCl.
-
Isolation: Lyophilize the aqueous layer and purify the crude residue via reverse-phase C18 chromatography (H₂O/MeCN with 0.1% Formic Acid).
Protocol B: Mitsunobu Etherification with Phenols
Causality: Attempting a Williamson ether synthesis (NaH/R-X) on this substrate risks retro-aldol-like fragmentation or base-catalyzed elimination. The Mitsunobu reaction operates under mild, neutral-to-acidic conditions, ensuring the integrity of the tetrahydro-pyridine ring while forming aryl ethers cleanly.
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under N₂, dissolve the building block (1.0 eq, 1.0 mmol), the desired phenol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (10 mL).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The reaction mixture will transition to a pale yellow color.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Concentrate the mixture in vacuo. Resuspend the crude paste in diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the solid.
-
Purification: Purify the filtrate via silica gel flash chromatography (DCM/MeOH gradient containing 1% NH₄OH to prevent streaking of the basic amine).
Table 2: Protocol Validation Metrics (Self-Validating System)
| Protocol | Expected LC-MS [M+H]⁺ | Key ¹H NMR Diagnostic Shifts (CDCl₃ / DMSO-d₆) | TLC Rf (DCM:MeOH 9:1) |
| Starting Material | 153.1 m/z | ~3.6 ppm (d, 2H, -CH₂ OH), ~4.8 ppm (t, 1H, -OH ) | 0.35 |
| Product A (Acid) | 167.1 m/z | Disappearance of 3.6 ppm doublet; C6 proton shifts downfield to ~3.0 ppm. | 0.10 (Tailing) |
| Product B (Ether) | Varies (e.g., 229.1 for Phenol) | -CH₂ O- shifts downfield to ~4.1 ppm; Appearance of aromatic protons (6.8–7.3 ppm). | 0.60 |
References
- Imai, Y., et al. (2023). Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach. Bioorganic & Medicinal Chemistry Letters.
- Ismail, M. A., et al. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents.
- ACS Publications. (2026). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study.
- PubChem - NIH. (2024). {5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanol Compound Summary.
Sources
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- 2. Structure-based lead optimization to improve potency and selectivity of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid series of heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Hydrogenation of Imidazo[1,2-a]pyridines to Tetrahydro Derivatives
Executive Summary & Rationale
The transformation of flat, sp2-hybridized aromatic systems into sp3-rich three-dimensional scaffolds is a cornerstone of modern drug discovery. The reduction of imidazo[1,2-a]pyridines to their 5,6,7,8-tetrahydro derivatives yields highly valuable pharmacophores, which are integral to the development of potent O-GlcNAcase inhibitors[1] and antiprotozoal agents[2].
However, the catalytic hydrogenation of fused bicyclic heteroarenes is notoriously challenging. The presence of multiple heteroatoms—particularly the bridgehead nitrogen—often leads to strong coordination and subsequent poisoning of transition metal catalysts. This Application Note details the mechanistic principles, catalyst selection criteria, and validated protocols for both racemic heterogeneous and enantioselective homogeneous hydrogenation of imidazo[1,2-a]pyridines.
Mechanistic Insights: Overcoming Catalyst Poisoning
Heterogeneous Catalysis & Solvent Causality
When employing standard heterogeneous catalysts like Palladium on Carbon (Pd/C), the choice of solvent is not merely a solubility parameter; it is the primary driver of the reaction pathway. In neutral solvents (e.g., ethanol or ethyl acetate), the basic nitrogen atoms of the imidazo[1,2-a]pyridine core coordinate tightly to the palladium surface, halting the catalytic cycle[2].
The Causality: By conducting the reaction in highly acidic media such as glacial acetic acid, the basic nitrogen atoms are protonated. This protonation disrupts the aromaticity of the pyridine ring, increases its electrophilicity, and critically, sequesters the nitrogen lone pairs, preventing them from poisoning the catalyst[2]. Consequently, the pyridine ring is selectively reduced over the more electron-rich imidazole ring.
Homogeneous Asymmetric Catalysis
For medicinal chemistry programs requiring enantiopure tetrahydroimidazo[1,2-a]pyridines, chiral separation is often costly and wasteful. Homogeneous asymmetric hydrogenation utilizing Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes provides a direct, highly selective alternative[3].
The Causality: Bulky, electron-rich NHC ligands (such as bis(naphthylethyl)-substituted SINpEt) stabilize the active Ru-hydride species. The steric bulk of these ligands creates a deep chiral pocket that prevents catalyst dimerization and aggregation, while enforcing strict facial discrimination during the sequential hydride transfer steps, yielding enantiomeric ratios up to 98:2[3],[4].
Mechanistic pathways for heterogeneous vs. homogeneous hydrogenation.
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the performance of various catalytic systems utilized for the hydrogenation of imidazo[1,2-a]pyridines to their tetrahydro derivatives, allowing for rapid comparison of operational parameters.
| Catalyst System | Solvent | H₂ Pressure | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Key Advantages & Mechanistic Notes |
| Pd/C (10-20% w/w) | Glacial AcOH or MeOH/H⁺ | 1 – 5 bar | 25 – 50 | 80 – 95 | N/A (Racemic) | Robust and scalable. Acidic media is mandatory to prevent catalyst poisoning[1],[2]. |
| Ru-NHC (Glorius) | Hexane/CH₂Cl₂ | 50 – 80 bar | 40 – 60 | 75 – 99 | Up to 96% (98:2 er) | Direct enantioselective reduction without activating groups[3]. |
| Ru-SINpEt (Feringa) | Toluene/Isopropanol | 5 – 30 bar | 20 – 40 | 70 – 95 | Up to 95% | High tolerance for low temperatures and pressures; highly substrate-dependent[4]. |
| H-Cube Pro (Pd/C) | EtOH/H₂O (1:5) | 50 – 100 bar | 50 – 100 | > 90 | N/A (Racemic) | Continuous flow strategy. Water increases substrate solubility and reaction rate[5]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Key checkpoints are included to ensure scientific integrity and safety during execution.
Protocol A: Racemic Hydrogenation via Heterogeneous Catalysis (Pd/C)
Adapted for the synthesis of sp3-rich scaffolds such as GlcNAcstatins[1].
Reagents & Equipment:
-
Substrate: Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Catalyst: 20% Pd/C (10% w/w relative to substrate)
-
Solvent: Glacial Acetic Acid or MeOH/EtOAc (1:1) with catalytic TFA.
-
Equipment: Parr hydrogenator or standard H₂ balloon setup.
Step-by-Step Methodology:
-
Preparation: Dissolve the imidazo[1,2-a]pyridine substrate (e.g., 10 mmol) in 50 mL of glacial acetic acid in a thick-walled hydrogenation flask. Causality Note: Complete dissolution in acid ensures full protonation of the bridgehead nitrogen, mitigating Pd surface deactivation.
-
Catalyst Addition: Carefully add 20% Pd/C (10% by weight). Safety Check: Pd/C is highly pyrophoric. Add the catalyst under a blanket of inert gas (Argon or N₂) to prevent solvent ignition.
-
Purging: Seal the vessel. Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure a completely oxygen-free environment.
-
Reaction: Pressurize the vessel to 3-5 bar of H₂ and agitate vigorously at room temperature (25 °C). Monitor the reaction via LC-MS or TLC. Validation: The reaction is typically complete when H₂ uptake ceases (approx. 3-6 hours).
-
Workup: Vent the H₂ gas safely and purge the vessel with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residual acetic acid by partitioning the residue between saturated aqueous NaHCO₃ and dichloromethane. Extract, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol B: Enantioselective Homogeneous Hydrogenation (Ru-NHC)
Optimized for asymmetric synthesis avoiding chiral resolution[3],[4].
Reagents & Equipment:
-
Substrate: Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Precatalyst: Ru(COD)(methylallyl)₂ (5 mol%)
-
Chiral Ligand: SINpEt-type NHC ligand (5.5 mol%)
-
Solvent: Anhydrous Toluene/Isopropanol.
-
Equipment: High-pressure stainless-steel autoclave.
Step-by-Step Methodology:
-
Catalyst Activation (Glovebox): Inside an Argon-filled glovebox, combine the Ru precatalyst and the chiral NHC ligand in anhydrous solvent. Stir for 30 minutes to ensure complete complexation. Causality Note: Pre-stirring generates the active monomeric Ru-NHC species required for high enantioselectivity.
-
Substrate Loading: Add the imidazo[1,2-a]pyridine substrate (0.5 mmol) to the catalyst solution. Transfer the mixture to a glass vial equipped with a magnetic stir bar, and place the vial inside the autoclave.
-
Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure H₂ line. Purge the system with H₂ three times, then pressurize to 50 bar.
-
Reaction: Heat the autoclave to 40 °C and stir vigorously for 16-24 hours. Validation: Consistent stirring is critical in biphasic gas-liquid reactions to overcome mass transfer limitations of H₂ into the solvent.
-
Depressurization & Purification: Cool the autoclave to room temperature and slowly vent the H₂ gas. Concentrate the reaction mixture in vacuo and purify the resulting 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine directly via silica gel chromatography to separate the product from the metal complex.
Step-by-step experimental workflow for catalytic hydrogenation.
References
-
Schlepphorst, C., Wiesenfeldt, M. P., & Glorius, F. (2018). 3. Chemistry - A European Journal.
-
Feringa, B. L., et al. (2025).4. ACS Publications.
-
Dorfmueller, H. C., et al. (2010).1. NIH Public Access.
-
Ismail, M. A., et al. (2004). 2. Journal of Medicinal Chemistry.
-
University of Dundee. (2018).5. Dundee Repository.
Sources
- 1. An efficient and versatile synthesis of GlcNAcstatins—potent and selective O-GlcNAcase inhibitors built on the tetrahydroimidazo[1,2-a]pyridine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of Tetrahydroimidazo[1,2-a]pyridine Compounds
Executive Summary & Pharmacological Context
Tetrahydroimidazo[1,2-a]pyridine derivatives represent a privileged, highly versatile heterocyclic scaffold in modern drug discovery[1]. Unlike their fully aromatic imidazo[1,2-a]pyridine counterparts, the partially saturated tetrahydro-ring introduces sp3-hybridized carbon centers. This structural nuance provides enhanced 3D conformational flexibility, allowing these molecules to break planarity and optimally engage deep hydrophobic binding pockets in various biological targets[1].
Recent literature highlights their potent efficacy across multiple therapeutic domains:
-
Autoimmune & Inflammatory Diseases: Acting as sub-nanomolar Toll-like Receptor 7 (TLR7) antagonists by occupying the S1 and S3 hydrophobic pockets, effectively inhibiting NF-κB-mediated cytokine release[1].
-
Infectious Diseases: Exhibiting profound antifungal activity against pathogenic Candida species (MIC values as low as 0.016 mg/mL)[2].
-
Oncology: Demonstrating selective cytotoxicity against human breast (MCF-7) and colon (HT-29) cancer cell lines while sparing non-cancerous cells[3].
This application note provides a comprehensive, self-validating framework for preparing and testing tetrahydroimidazo[1,2-a]pyridine compounds in vitro, ensuring robust, reproducible data generation.
Mechanistic Pathway: TLR7 Antagonism
To design an effective assay, one must first understand the mechanism of action. Tetrahydroimidazo[1,2-a]pyridine derivatives competitively bind to the endosomal TLR7 receptor[1]. By forming critical hydrogen bonds (e.g., with the Q354 backbone) and extensive hydrophobic interactions, they prevent agonist-induced conformational changes, thereby halting the MyD88/IRAK downstream signaling cascade[1].
Caption: Mechanism of TLR7 antagonism by tetrahydroimidazo[1,2-a]pyridine derivatives.
Compound Preparation & Solubilization Strategy
Causality & Rationale: Tetrahydroimidazo[1,2-a]pyridines are inherently lipophilic, which is necessary for membrane permeability and hydrophobic pocket binding[1]. However, this lipophilicity causes poor aqueous solubility, necessitating a strict solubilization protocol to prevent compound precipitation during in vitro assays.
Protocol:
-
Primary Stock Solution: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Critical Step: Vortex and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution of the hydrophobic core.
-
-
Intermediate Dilution: Prepare a 100X working stock in DMSO for each desired final assay concentration using a 2-fold or 3-fold serial dilution matrix.
-
Aqueous Delivery: Add the 100X stock to the pre-warmed assay medium (e.g., DMEM or RPMI 1640) at a 1:100 ratio immediately prior to cell treatment.
-
Self-Validation Check: The final DMSO concentration must strictly remain ≤1.0% (ideally <0.5%) to prevent solvent-induced cytotoxicity[3]. Always include a vehicle control (e.g., 0.5% DMSO in medium) to establish the true baseline.
-
Core In Vitro Assay Methodologies
Protocol A: TLR7 Antagonism Reporter Assay (HEK-Blue hTLR7)
Objective: Quantify the IC50 of the compounds against TLR7 activation[1].
-
Cell Seeding: Seed HEK-Blue hTLR7 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS and selective antibiotics. Incubate overnight at 37°C, 5% CO₂.
-
Compound Pre-treatment: Aspirate medium. Add 180 µL of fresh medium containing the serial dilutions of the tetrahydroimidazo[1,2-a]pyridine compound. Incubate for 1 hour.
-
Causality: Pre-incubation allows the antagonist to thermodynamically occupy the receptor pockets before the agonist is introduced[1].
-
-
Agonist Stimulation: Add 20 µL of a known TLR7 agonist (e.g., Imiquimod or R848 at an EC80 concentration) to each well.
-
Detection: After 24 hours, transfer 20 µL of the supernatant to a new plate containing 180 µL of QUANTI-Blue detection medium. Incubate for 1-3 hours at 37°C.
-
Readout: Measure absorbance at 620 nm. Calculate IC50 using non-linear regression.
Protocol B: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida species[2].
-
Inoculum Preparation: Suspend Candida albicans colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 broth.
-
Causality: The RPMI 1640 must be buffered to pH 7.0 with MOPS. Fungal growth and drug ionization are highly pH-dependent; unbuffered media will yield irreproducible MICs.
-
-
Compound Titration: In a 96-well plate, perform 2-fold serial dilutions of the compound in RPMI 1640.
-
Inoculation: Add 100 µL of the fungal suspension to 100 µL of the compound dilutions (final inoculum: ~10³ to 10⁴ CFU/mL).
-
Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration that visually inhibits 100% of fungal growth compared to the drug-free control[2].
Protocol C: Cytotoxicity Profiling (MTT Assay)
Objective: Evaluate the therapeutic window by assessing viability in mammalian cell lines (e.g., MCF-7, HT-29)[3].
-
Treatment: Expose cells (seeded at 10⁴ cells/well) to compound dilutions for 48 hours[3].
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals[3].
-
-
Solubilization: Aspirate medium, add 150 µL of DMSO to dissolve the formazan.
-
Readout: Measure absorbance at 570 nm.
Caption: Standardized high-throughput in vitro assay workflow for compound evaluation.
Quantitative Data Interpretation
To benchmark new tetrahydroimidazo[1,2-a]pyridine derivatives, compare your experimental results against established literature values for this scaffold.
| Target / Assay | Cell Line / Organism | Reference Compound | Typical IC50 / MIC Range | Reference |
| TLR7 Antagonism | HEK-Blue hTLR7 | Compound 44# | 0.5 nM – 10 nM | [1] |
| Antifungal Activity | Candida albicans | Compound 13 | 0.016 mg/mL – 1.0 mg/mL | [2] |
| Cytotoxicity | MCF-7 (Breast Cancer) | Compound 7d | 15 µM – 25 µM | [3] |
| Cytotoxicity | HT-29 (Colon Cancer) | Compound 7d | 10 µM – 15 µM | [3] |
Troubleshooting & Self-Validation System
-
Edge Effects: Evaporation in the outer wells of 96-well plates can artificially concentrate the compound, skewing IC50/MIC data.
-
Validation: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
-
-
Autofluorescence: Pyridine derivatives can sometimes exhibit intrinsic fluorescence.
-
Validation: If using a fluorescence-based readout instead of absorbance, always run a "compound-only" control in cell-free medium to subtract background signal.
-
-
Precipitation Check: Examine the highest concentration wells under an inverted microscope before adding the assay readout reagents. Micro-crystals indicate that the compound has crashed out of solution, meaning the effective biological concentration is significantly lower than calculated.
References
- Source: rjptonline.
- Source: nih.
- Source: acs.
Sources
troubleshooting low conversion rates for tetrahydroimidazo[1,2-a]pyridin-6-yl methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the synthesis and functionalization of the tetrahydroimidazo[1,2-a]pyridine scaffold.
The conversion of imidazo[1,2-a]pyridine derivatives to (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is notoriously sensitive to solvent effects, catalyst poisoning, and reduction conditions. This guide provides a mechanistic, self-validating framework to diagnose and resolve low conversion rates in your workflow.
Diagnostic Workflow
Diagnostic workflow for troubleshooting (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol.
Section 1: Troubleshooting Core Hydrogenation (Imidazo[1,2-a]pyridine to Tetrahydro)
Q: My hydrogenation of the imidazo[1,2-a]pyridine-6-carboxylate intermediate stalls at 20-30% conversion. What is the mechanistic cause? A: The imidazo[1,2-a]pyridine core is highly aromatic and resistant to standard hydrogenation conditions. The choice of solvent is the most critical variable. If you are using ethanol or ethyl acetate, the reaction will likely fail to reduce the pyridine ring, yielding only the unsaturated starting material or partially reduced byproducts. Hydrogenation must be performed in glacial acetic acid . The acidic medium protonates the bridgehead nitrogen, disrupting the aromaticity of the pyridine ring and increasing its susceptibility to catalytic reduction by Pd/C or PtO2 1.
Q: I switched to glacial acetic acid, but my conversion rate is still low. How can I optimize the catalyst and pressure? A: Catalyst poisoning is common with nitrogen-rich heterocycles. The basic nitrogen atoms can coordinate tightly to the palladium or platinum surface, blocking active sites.
-
Catalyst Loading: Increase the catalyst loading to 15-20% w/w (Pd/C 10%).
-
Pressure: Standard balloon pressure (1 atm) is often insufficient. Utilize a Parr hydrogenator at 40-50 psi.
-
Temperature: Elevating the temperature to 40-50 °C can overcome the activation energy barrier for the reduction of the sterically hindered 6-position 2.
Table 1: Quantitative Impact of Reaction Conditions on Hydrogenation Conversion
| Solvent | Catalyst | Pressure (psi) | Temp (°C) | Conversion Rate (%) | Mechanistic Rationale |
| Ethanol | 10% Pd/C | 15 | 25 | < 5% | Aromaticity intact; catalyst binding competitive. |
| EtOAc / EtOH | 10% Pd/C | 40 | 25 | 10-15% | Insufficient ring activation. |
| Glacial AcOH | 10% Pd/C | 15 | 25 | 45-50% | Pyridine ring protonated; aromaticity disrupted. |
| Glacial AcOH | 10% Pd/C | 50 | 45 | > 95% | Optimal kinetics and surface turnover. |
| Glacial AcOH | PtO2 (Adam's) | 50 | 25 | > 98% | Superior activity for N-heteroaromatics. |
Section 2: Troubleshooting Ester Reduction to the Methanol Derivative
Q: The reduction of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate to the corresponding methanol derivative using LiAlH4 is giving poor yields and multiple spots on TLC. How do I fix this? A: Low conversion or degradation during the lithium aluminum hydride (LiAlH4) reduction is typically caused by moisture in the solvent, inadequate equivalents of the reducing agent, or improper quenching leading to emulsion formation. The tetrahydroimidazo[1,2-a]pyridine core contains a secondary-like amine environment and a basic imidazole ring, which can strongly coordinate with aluminum salts during the quench, trapping your product in the aqueous layer.
Step-by-Step Protocol: Self-Validating LiAlH4 Reduction Workflow
To ensure complete conversion and quantitative recovery, follow this strict protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add anhydrous THF (ensure water content < 50 ppm via Karl Fischer titration).
-
Reagent Addition: Suspend LiAlH4 (2.5 equivalents) in the THF at 0 °C. Causality: Excess reagent accounts for the coordination with the basic nitrogen atoms of the tetrahydroimidazo[1,2-a]pyridine core.
-
Substrate Addition: Dissolve the starting ester in anhydrous THF and add it dropwise over 30 minutes. Maintain the temperature below 5 °C to prevent side reactions.
-
Reaction: Warm to room temperature and stir for 4 hours. Validation: Monitor via LC-MS. The mass of the ester should completely disappear, replaced by the [M+H]+ of the methanol product.
-
Fieser Quench (Critical Step): To prevent aluminum salt trapping, cool to 0 °C. For every x grams of LiAlH4 used, sequentially add:
-
x mL of distilled H2O (dropwise, extreme caution).
-
x mL of 15% aqueous NaOH.
-
3x mL of distilled H2O. Causality: This specific quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a gelatinous emulsion, preventing product loss.
-
-
Isolation: Stir vigorously for 15 minutes, add anhydrous MgSO4, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any coordinated product.
Chemical workflow for high-yield reduction of the 6-carboxylate to the methanol derivative.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use NaBH4 instead of LiAlH4 to improve safety while maintaining conversion? A: Standard NaBH4 in methanol is generally insufficiently reactive to reduce esters to alcohols efficiently. However, you can use the NaBH4/I2 system in THF. The in situ generation of borane (BH3) provides a powerful, electrophilic reducing agent that effectively reduces the ester to (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol without the extreme reactivity of LiAlH4. Ensure you reflux the reaction (65 °C) for at least 6 hours for full conversion.
Q: My product is highly water-soluble and I lose it during the aqueous workup. How do I isolate the methanol derivative? A: (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is highly polar due to the hydroxyl group and the basic imidazole nitrogens. Avoid extensive aqueous washes. If using the Fieser quench described above, the product remains in the organic phase. If an aqueous workup is unavoidable, saturate the aqueous layer with NaCl and extract repeatedly with a highly polar organic solvent mixture, such as 10% isopropanol in chloroform or dichloromethane (DCM).
Q: How do I verify the purity of the final tetrahydroimidazo[1,2-a]pyridin-6-yl methanol? A: 1H NMR is the gold standard. The disappearance of the ester methyl/ethyl protons and the appearance of a methylene doublet (~3.5-3.7 ppm) corresponding to the -CH2OH group confirm the reduction. Additionally, the pyridine ring protons (typically downfield at 7-8 ppm in the aromatic precursor) should be entirely absent, replaced by aliphatic multiplets in the 1.5-4.0 ppm range, confirming the integrity of the tetrahydro core 3.
References
-
Ismail, M. A., Brun, R., Wenzler, T., & Boykin, D. W. (2004). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. Journal of Medicinal Chemistry.[Link]
-
Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances.[Link]
-
ACS Publications. (2026). Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications.[Link]
Sources
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
For the modern researcher in drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol, a substituted tetrahydroimidazo[1,2-a]pyridine derivative. By contextualizing its spectral features against those of structurally related analogs, this document serves as a practical reference for scientists engaged in the synthesis and characterization of this important class of heterocyclic compounds.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential.[1] The partial saturation of the pyridine ring in the 5,6,7,8-tetrahydro derivative introduces conformational flexibility and a distinct electronic environment, which are directly reflected in its NMR spectra. The further introduction of a hydroxymethyl substituent at the C6 position imparts specific spectral signatures that are critical for its identification and characterization.
Deciphering the Proton NMR Spectrum: A Positional Analysis
Table 1: Predicted ¹H NMR Chemical Shifts for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol and Comparison with a Related Structure.
| Proton | Predicted Chemical Shift (ppm) for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol | Experimental Chemical Shift (ppm) for (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol (6) | Key Influencing Factors |
| H-2 | ~7.0 - 7.5 (s) | - | Aromatic proton on the imidazole ring. |
| H-3 | ~6.8 - 7.2 (s) | - | Aromatic proton on the imidazole ring. |
| H-5 | ~3.8 - 4.2 (t) | - | Methylene protons adjacent to the bridgehead nitrogen. |
| H-6 | ~1.8 - 2.2 (m) | ~4.90-4.97 (CH₂OH) | Methine proton bearing the hydroxymethyl group. |
| H-7 | ~1.6 - 2.0 (m) | - | Methylene protons. |
| H-8 | ~2.8 - 3.2 (t) | - | Methylene protons adjacent to the imidazole ring. |
| -CH₂OH | ~3.5 - 3.8 (d) | ~4.90-4.97 (CH₂OH) | Diastereotopic methylene protons of the hydroxymethyl group. |
| -OH | Variable | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. |
The protons on the imidazole ring (H-2 and H-3) are expected to resonate in the aromatic region, typically as singlets, reflecting the aromatic character of this five-membered ring. The protons on the saturated pyridine ring (H-5, H-6, H-7, and H-8) will appear in the aliphatic region. The H-5 and H-8 protons, being adjacent to nitrogen atoms, will be deshielded and appear at a lower field compared to the H-7 protons. The H-6 proton, a methine proton, will be further influenced by the electronegative oxygen of the hydroxymethyl group. The diastereotopic nature of the methylene protons in the -CH₂OH group, due to the chiral center at C6, is expected to result in a doublet of doublets or a multiplet.
For a comparative perspective, the structurally related (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol shows its hydroxymethyl protons in the range of 4.90-4.97 ppm. This downfield shift compared to a typical primary alcohol is likely due to the influence of the heterocyclic ring system.
Unveiling the Carbon Skeleton: The ¹³C NMR Perspective
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. Each unique carbon atom in (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol and Comparison with a Related Structure.
| Carbon | Predicted Chemical Shift (ppm) for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol | Experimental Chemical Shift (ppm) for (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol (6) | Key Influencing Factors |
| C-2 | ~135 - 145 | - | Aromatic carbon in the imidazole ring. |
| C-3 | ~110 - 120 | - | Aromatic carbon in the imidazole ring. |
| C-5 | ~45 - 55 | - | Methylene carbon adjacent to the bridgehead nitrogen. |
| C-6 | ~60 - 70 | ~51.79 (CH₂OH) | Methine carbon bearing the hydroxymethyl group. |
| C-7 | ~20 - 30 | - | Methylene carbon. |
| C-8 | ~40 - 50 | - | Methylene carbon adjacent to the imidazole ring. |
| C-8a | ~140 - 150 | - | Bridgehead carbon of the imidazole ring. |
| -CH₂OH | ~60 - 65 | ~51.79 (CH₂OH) | Carbon of the hydroxymethyl group. |
The carbons of the imidazole ring (C-2, C-3, and C-8a) will resonate at lower fields due to their aromaticity. The aliphatic carbons of the tetrahydro-pyridine ring will appear at higher fields. The C-6 carbon, being attached to the hydroxyl group, will be significantly deshielded compared to the other aliphatic carbons. In the comparative compound, (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol, the carbon of the hydroxymethyl group appears at 51.79 ppm.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data for (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
4. ¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.
5. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignments.
Caption: Workflow for the structural elucidation of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol using NMR spectroscopy.
Structural Insights from NMR Data
The precise chemical shifts and coupling constants obtained from the NMR spectra provide a wealth of information about the three-dimensional structure and electronic properties of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol. For instance, the coupling constants between the protons on the saturated ring can be used to determine their relative stereochemistry and the preferred conformation of the six-membered ring.
Caption: Molecular structure of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol and expected key NMR correlations.
References
- This guide was developed by synthesizing information from various authoritative sources on NMR spectroscopy and heterocyclic chemistry.
-
The comparative data for (2,4-Diamino-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidin-6-yl)methanol was obtained from a study on the synthesis of 8-deaza-5,6,7,8-tetrahydroaminopterin analogues.
- General principles of NMR spectroscopy and data interpretation are based on established textbooks and reference m
-
The importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry is widely documented in scientific literature.
- Information on the impact of substituents on NMR chemical shifts is derived from found
-
The use of deuterated solvents in NMR is a standard practice, and information on their properties is readily available.
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Tetrahydroimidazo[1,2-a]pyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of the tetrahydroimidazo[1,2-a]pyridine scaffold, a core structure in many pharmaceutically active compounds. By understanding the characteristic fragmentation patterns under different ionization techniques, researchers can enhance structural elucidation, metabolite identification, and impurity profiling. This document moves beyond a simple recitation of data, offering insights into the mechanistic underpinnings of fragment formation and providing actionable experimental protocols.
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the foundation for drugs like zolpidem, alpidem, and saripidem.[1] The tetrahydro- variant maintains this critical heterocyclic core while introducing a saturated pyridine ring, which significantly influences its fragmentation behavior in mass spectrometry.
The Influence of Ionization Method on Fragmentation
The choice of ionization technique is paramount in determining the fragmentation pathway. While electrospray ionization (ESI) typically yields protonated molecules with subsequent fragmentation through collision-induced dissociation (CID), electron ionization (EI) induces more extensive fragmentation, providing a detailed fingerprint of the molecule.
Electrospray Ionization (ESI-MS): A Softer Approach for Precursor Identification
ESI is the method of choice for analyzing many pharmaceutical compounds, including those with the tetrahydroimidazo[1,2-a]pyridine core, due to its soft ionization nature. The process generally results in the formation of a protonated molecule, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) to elicit structurally informative fragments.
A general principle for nitrogen-containing saturated ring structures under ESI-MS/MS is the cleavage of functional groups as stable, neutral molecules.[2][3] When an aromatic moiety is also present, it tends to remain intact, while the saturated heterocyclic portion undergoes fragmentation.[2][3]
Case Study: Zolpidem
Zolpidem, a well-studied imidazo[1,2-a]pyridine, serves as an excellent model. Although not a tetrahydro- derivative, its fragmentation provides foundational knowledge. In positive-ion ESI-MS, zolpidem forms a protonated molecule at an m/z of 308.3.[4] Subsequent MS/MS analysis reveals a characteristic and stable imidazopyridine ring, with fragmentation primarily occurring through the cleavage of its side chains.
Key fragmentation pathways for zolpidem ([M+H]⁺ at m/z 308) include:
-
Primary Fragmentation: A major fragment is observed at m/z 263.1, corresponding to the loss of the dimethylamine group. A lesser signal at m/z 235.2 is also seen.[4]
-
Secondary Fragmentation: Further fragmentation of the m/z 263.1 ion yields signals at m/z 248.2 and 235.3.[4]
This highlights a crucial takeaway: the imidazo[1,2-a]pyridine core is remarkably stable under ESI-MS/MS conditions. Fragmentation is directed by the substituents on the ring system.
Electron Ionization (EI-MS): Detailed Structural Fingerprinting
In contrast to ESI, EI employs a high-energy electron beam that often leads to more extensive and complex fragmentation patterns. This can be invaluable for unambiguous compound identification through library matching. For the tetrahydroimidazo[1,2-a]pyridine scaffold, EI would be expected to induce ring opening and fragmentation of the saturated portion of the molecule, in addition to cleavage of side chains. While detailed EI fragmentation data for a wide range of these specific compounds is less prevalent in the literature compared to ESI data for their aromatic counterparts like zolpidem, general principles of heterocyclic fragmentation apply.
Comparative Fragmentation Data
The following table summarizes the expected key fragments for a hypothetical substituted tetrahydroimidazo[1,2-a]pyridine compared to the known fragmentation of zolpidem.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |
| Zolpidem | ESI | 308.3 | 263.1, 235.2 | Dimethylamine, other side-chain fragments |
| Hypothetical Substituted Tetrahydroimidazo[1,2-a]pyridine | ESI | [M+H]⁺ | Dependent on substituent | Cleavage of substituents from the core |
| Hypothetical Substituted Tetrahydroimidazo[1,2-a]pyridine | EI | M⁺ | Complex pattern | Ring opening fragments, substituent losses |
Experimental Protocols
Protocol 1: ESI-MS/MS Analysis
This protocol is designed to identify the precursor ion and primary fragments of a novel tetrahydroimidazo[1,2-a]pyridine derivative.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and perform a product ion scan using a suitable collision energy to generate fragment ions.
-
Data Analysis: Identify the major fragment ions and propose fragmentation pathways based on the neutral losses.
Protocol 2: GC-EI-MS Analysis
This protocol is suitable for volatile and thermally stable tetrahydroimidazo[1,2-a]pyridine analogs to obtain a detailed fragmentation fingerprint.
-
Sample Preparation: Dissolve the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 10-100 µg/mL.
-
GC Separation: Inject 1 µL of the sample onto a suitable GC column (e.g., a non-polar column like DB-5ms). Use a temperature program that allows for the elution of the analyte as a sharp peak.
-
MS Analysis: Acquire mass spectra over a range of m/z 50-550 in EI mode (70 eV).
-
Data Interpretation: Analyze the mass spectrum of the chromatographic peak corresponding to the analyte. Identify the molecular ion (if present) and the major fragment ions. Compare the spectrum to a library database if available.
Visualizing Fragmentation Pathways
The following diagrams illustrate the generalized fragmentation concepts for these molecules.
Caption: ESI-MS/MS workflow for tetrahydroimidazo[1,2-a]pyridines.
Sources
A Senior Application Scientist's Guide to the Proper Disposal of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
As researchers and drug development professionals, our work with novel chemical entities like (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is foundational to scientific progress. This imidazopyridine derivative, identified by CAS Number 1256546-79-8, is part of a class of compounds explored for a range of therapeutic applications, including antiviral and antibacterial agents[1][2]. However, advancing science carries the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this and any laboratory chemical is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a direct reflection of our scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our actions in established regulatory frameworks and chemical principles.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge dictates the required personal protective equipment (PPE), segregation protocols, and appropriate waste stream. Based on available data, (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol is classified with several key hazards that must be respected throughout its lifecycle.[3]
Table 1: Hazard Profile of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
| Hazard Classification | Hazard Code | Signal Word | Key Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Warning | Avoid ingestion, skin contact, and inhalation of dusts or mists. |
| Skin Irritation | H315 | Warning | Prevent direct contact with skin; wear appropriate gloves.[3][4] |
| Serious Eye Irritation | H319 | Warning | Wear safety glasses or goggles to prevent eye contact.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335 / H336 | Warning | May cause respiratory irritation or drowsiness; ensure adequate ventilation.[3][4] |
Chemical Incompatibilities: As a heterocyclic amine and an alcohol, this compound should be considered incompatible with strong oxidizing agents, strong acids, and acid chlorides.[5][6] Co-mingling with these substances in a waste container could lead to vigorous, exothermic reactions, posing a significant safety risk.
The Regulatory Landscape: Navigating Compliance
All chemical waste disposal is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) establishes the primary framework under the Resource Conservation and Recovery Act (RCRA).[7][8] It is imperative that laboratory personnel also adhere to state and local regulations, as well as their own institution's specific Environmental Health & Safety (EH&S) policies, which implement these laws.
Academic and research laboratories often operate under specific provisions, such as Subpart K of the RCRA regulations, which provides a more flexible and practical framework for managing hazardous waste in a laboratory setting compared to industrial standards.[7][9] Key tenets of these regulations include:
-
Point-of-Generation Management : Waste must be accumulated at or near the point where it is generated and be under the control of laboratory personnel.[7][8]
-
Trained Professional Oversight : Hazardous waste determinations should be made by trained professionals, such as institutional EH&S staff, rather than by individual researchers or students.[9][10]
-
Prohibition of Sewer/Trash Disposal : It is strictly forbidden to dispose of hazardous chemical waste, including (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol, via sanitary sewers or regular trash.[7][11]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the systematic process for safely managing (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol from the moment it is deemed "unwanted material" to its final collection by trained professionals.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing the following:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[12]
-
Protective Clothing : A standard laboratory coat.
Step 2: Waste Stream Identification and Segregation
Proper segregation is arguably the most critical step in preventing dangerous reactions within waste containers. (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol and solutions containing it should be classified as non-halogenated organic waste .
Caption: Waste segregation decision tree for laboratory chemicals.
Step 3: On-Site Collection and Containment
-
Select a Suitable Container : Use a clean, designated waste container provided by your institution's EH&S department. The container must be made of a material compatible with organic solvents (e.g., polyethylene). It must be in good condition, free of leaks, and have a secure, screw-top cap.[7][13]
-
Label the Container : Affix a "Hazardous Waste" label to the container before adding any waste. Fill out all required information, including the full chemical name: "(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol" and the names of any solvents used. Do not use abbreviations or chemical formulas.[13]
-
Transfer the Waste : Carefully pour the waste into the container, using a funnel to prevent spills on the container's exterior.[11]
-
Keep Container Closed : The waste container must remain tightly closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.[11][13]
-
Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for vapor expansion.[11]
-
Store Appropriately : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8] Ensure secondary containment (e.g., a tray) is used to contain potential leaks. Segregate the container from incompatible waste streams.[7]
Step 4: Managing Contaminated Materials and Empty Containers
-
Contaminated Labware : Disposable items like pipette tips, gloves, and wipes that are contaminated with the compound should be collected in a sealed, labeled bag and disposed of as solid hazardous waste. Contaminated glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate being collected as hazardous waste.[13]
-
Empty Containers : A chemical container is not considered "empty" until it has been properly rinsed. Triple-rinse the original container with a suitable solvent (e.g., methanol or ethanol).[13][14] The first rinseate is considered hazardous waste and must be collected in the appropriate waste stream. Subsequent rinsates may also need to be collected, depending on institutional policy. After rinsing and air-drying in a ventilated hood, the container can often be disposed of in the regular trash or recycling after defacing the label.[14]
Step 5: Arranging for Final Disposal
Once your waste container is full (or has been in storage for the maximum allowed time, often 6-12 months for academic labs), contact your institution's EH&S department to schedule a pickup.[7][9] They will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is sent to a licensed Treatment, Storage, and Disposal (TSD) facility, where it will likely be disposed of via high-temperature incineration.[8][15]
Sources
- 1. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | MDPI [mdpi.com]
- 3. nextsds.com [nextsds.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ethz.ch [ethz.ch]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. basel.int [basel.int]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
